molecular formula C11H13N B1383249 3-(Bicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1823935-84-7

3-(Bicyclo[1.1.1]pentan-1-yl)aniline

Cat. No. B1383249
M. Wt: 159.23 g/mol
InChI Key: ZQPLUPVFDWPXJX-UHFFFAOYSA-N
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Description

“3-(Bicyclo[1.1.1]pentan-1-yl)aniline” is a compound that features a bicyclo[1.1.1]pentane (BCP) core . BCPs have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” and BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .


Synthesis Analysis

BCPs can be synthesized and functionalized through a variety of methods . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for post-synthesis functionalization . The synthesis of BCPs still relies substantially on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate .


Chemical Reactions Analysis

BCPs can undergo ring-opening reactions with anions, radicals, and cations, with the former two delivering BCP products . Alkylation is presumably retarded by the decreased nucleophilicity of the alkoxide from the electron-withdrawing effect and steric demand of the BCP moiety .


Physical And Chemical Properties Analysis

BCPs have the ability to add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridized carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” . Multiple research groups have documented the increased or equal solubility, potency, metabolic stability, and decreased non-specific binding of lead compounds that can be achieved through such bioisosteric replacements .

Scientific Research Applications

Chemical Synthesis and Modification

Research indicates that 3-(Bicyclo[1.1.1]pentan-1-yl)aniline and its derivatives are pivotal in the realm of chemical synthesis. These compounds are integral in the formation of complex molecules due to their unique structural features. For instance, the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane is a critical step in incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, simplifying the synthesis of important building blocks (Hughes et al., 2019). Additionally, the radical-based synthesis of N,C-Difunctionalized Bicyclo[1.1.1]pentanes has been highlighted, showcasing a facile synthesis pathway for aniline-like isosteres, vital in pharmaceutical industries (Pickford et al., 2021).

Bioisostere Utilization in Drug Design

The compound and its variants are recognized for their role as bioisosteres, replacing traditional components in drug design to improve metabolic stability and other physicochemical properties. The substitution of certain phenyl rings with the bicyclo[1.1.1]pentane motif, for instance, has led to significant improvements in passive permeability and aqueous solubility, translating into enhanced oral absorption characteristics in drug candidates (Stepan et al., 2012). This showcases the compound's critical role in refining the biopharmaceutical properties of potential drugs.

Enantioselective Synthesis

The enantioselective synthesis of compounds involving 3-(Bicyclo[1.1.1]pentan-1-yl)aniline is a significant area of study, highlighting the compound's role in creating chiral centers. This is particularly important in the pharmaceutical industry, where the chirality of drug molecules can significantly influence drug efficacy and safety. The research demonstrates a direct stereoselective synthesis of α-chiral allylic compounds involving [1.1.1]propellane, underscoring the compound's versatility and utility in creating structurally diverse libraries of chiral derivatives (Yu et al., 2020).

Exploration in High Energy Density Materials

Polynitrobicyclo[1.1.1]pentanes, a derivative of the compound, have been explored as high energy density materials (HEDMs). Their unique structural features and the incorporation of nitro groups contribute to high heat of formation, density, and detonation characteristics, making them potential candidates for defense applications (Ghule et al., 2011).

Future Directions

The field of BCPs is evolving, with new challenges and directions emerging, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The capacity of bridge substitution on BCP derivatives to provide patent-free, novel vectors for substituent disposition in drug discovery and materials science may prove to be transformational in the coming years .

properties

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPLUPVFDWPXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bicyclo[1.1.1]pentan-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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